An In-Depth Technical Guide to 4-Hydroxyphthalonitrile: Structure, Properties, and Applications
An In-Depth Technical Guide to 4-Hydroxyphthalonitrile: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
4-Hydroxyphthalonitrile, also known as 3,4-dicyanophenol, is a versatile aromatic building block of significant interest in materials science and medicinal chemistry. Its unique molecular architecture, featuring a reactive hydroxyl group and two adjacent nitrile functionalities on a benzene ring, makes it a valuable precursor for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of 4-Hydroxyphthalonitrile, with a particular focus on its role in the development of high-performance polymers and phthalocyanine-based functional materials. Detailed experimental protocols and spectroscopic analyses are included to provide researchers with the practical insights necessary for its effective utilization in their work.
Introduction
4-Hydroxyphthalonitrile (CAS No: 30757-50-7) is an organic compound that has garnered considerable attention for its utility as a versatile intermediate in organic synthesis.[1][2] The presence of both a nucleophilic hydroxyl group and electrophilic nitrile groups allows for a diverse range of chemical transformations, making it a valuable starting material for the construction of elaborate molecular frameworks.[3] This guide aims to serve as a detailed resource for researchers, providing in-depth information on the fundamental characteristics and practical applications of this important chemical entity.
Chemical Structure and Properties
The chemical structure of 4-Hydroxyphthalonitrile consists of a benzene ring substituted with a hydroxyl group at position 4 and two nitrile groups at positions 1 and 2. This arrangement of functional groups imparts a unique combination of reactivity and electronic properties to the molecule.
Diagram of the chemical structure of 4-Hydroxyphthalonitrile.
Caption: Chemical structure of 4-Hydroxyphthalonitrile.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Hydroxyphthalonitrile is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₄N₂O | [4] |
| Molecular Weight | 144.13 g/mol | [4] |
| Appearance | White to gray to brown powder/crystal | |
| Melting Point | ~218 °C | [5] |
| Boiling Point (Predicted) | 394.6 ± 37.0 °C | [5] |
| Density (Predicted) | 1.34 ± 0.1 g/cm³ | [5] |
| Solubility | Soluble in methanol | [5] |
| pKa (Predicted) | 6.45 ± 0.18 | [5] |
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, as well as a signal for the hydroxyl proton, which may be broad and its chemical shift dependent on solvent and concentration. The aromatic protons would likely exhibit a complex splitting pattern due to their coupling with each other.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms of the nitrile groups are expected to appear in the range of 115-120 ppm, while the carbon attached to the hydroxyl group will be shifted downfield.
-
FT-IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. A sharp, strong absorption around 2230 cm⁻¹ is characteristic of the C≡N stretching of the nitrile groups.[8] Aromatic C-H and C=C stretching vibrations will also be present in their respective characteristic regions.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 144. The fragmentation pattern would likely involve the loss of HCN, CO, and other small neutral molecules.
Synthesis of 4-Hydroxyphthalonitrile
The most commonly reported method for the synthesis of 4-Hydroxyphthalonitrile is through the nucleophilic aromatic substitution of 4-nitrophthalonitrile.[9][10]
Diagram of the synthesis of 4-Hydroxyphthalonitrile from 4-nitrophthalonitrile.
Caption: Synthesis workflow for 4-Hydroxyphthalonitrile.
Experimental Protocol: Synthesis from 4-Nitrophthalonitrile
This protocol is adapted from established literature procedures.[10]
Materials:
-
4-Nitrophthalonitrile
-
Sodium nitrite (NaNO₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophthalonitrile in DMSO.
-
Add sodium nitrite and potassium carbonate to the solution.
-
Heat the reaction mixture to a specified temperature (e.g., 160 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of water to remove any residual DMSO and inorganic salts.
-
Dry the product under vacuum to obtain 4-Hydroxyphthalonitrile.
Causality: The use of a polar aprotic solvent like DMSO is crucial as it effectively dissolves the reactants and facilitates the nucleophilic attack of the nitrite ion on the electron-deficient aromatic ring of 4-nitrophthalonitrile. The nitro group, being a strong electron-withdrawing group, activates the para position for nucleophilic substitution. Potassium carbonate acts as a base to facilitate the reaction.
Chemical Reactivity and Applications
The dual functionality of 4-Hydroxyphthalonitrile makes it a valuable precursor for a variety of materials.
Reactivity of the Hydroxyl Group
The phenolic hydroxyl group can undergo various reactions, such as etherification, to introduce different functional groups. This allows for the modification of the solubility, processability, and final properties of the resulting materials.
Reactivity of the Nitrile Groups
The two adjacent nitrile groups are the key to the formation of phthalocyanine macrocycles and the polymerization of phthalonitrile-based resins. Under high temperatures, these nitrile groups can undergo cyclotrimerization to form triazine rings or cyclotetramerization to form the highly stable phthalocyanine ring structure, often in the presence of a metal salt.[1][11]
Applications
4-Hydroxyphthalonitrile is a key building block for the synthesis of substituted phthalocyanines.[1][2] The hydroxyl group provides a handle for further functionalization, allowing for the tuning of the electronic and photophysical properties of the resulting phthalocyanine dyes and pigments. These materials have applications in areas such as nonlinear optics, photodynamic therapy, and as catalysts.[12][13]
Diagram illustrating the general formation of a metal phthalocyanine from 4-Hydroxyphthalonitrile.
Caption: General synthesis of a metal phthalocyanine.
Phthalonitrile-based polymers are known for their exceptional thermal and oxidative stability, high glass transition temperatures, and excellent mechanical properties.[14][15] 4-Hydroxyphthalonitrile can be used as a monomer to produce thermosetting resins. The hydroxyl group can act as an internal catalyst for the curing process, and its presence in the final polymer network can enhance properties such as adhesion and flame retardancy.[16][17] These high-performance polymers find applications in the aerospace, military, and electronics industries as adhesives, coatings, and composite matrices.[11][18]
Safety and Handling
4-Hydroxyphthalonitrile is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
4-Hydroxyphthalonitrile is a highly valuable and versatile chemical intermediate with a unique combination of reactive functional groups. Its importance as a precursor for high-performance phthalonitrile polymers and functional phthalocyanine derivatives is well-established. This technical guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and applications, with the aim of equipping researchers with the necessary knowledge to effectively utilize this compound in their scientific endeavors. The detailed protocols and discussion of the underlying chemical principles are intended to facilitate its application in the development of advanced materials and technologies.
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